molecular formula C12H16O B1356607 5-(4-Methoxyphenyl)-1-pentene CAS No. 51125-16-7

5-(4-Methoxyphenyl)-1-pentene

Cat. No. B1356607
CAS RN: 51125-16-7
M. Wt: 176.25 g/mol
InChI Key: QFPRTDCGJORSPG-UHFFFAOYSA-N
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Patent
US04758573

Procedure details

This compound was prepared as in Example 35a using 4-methoxyphenethyl magnesium bromide prepared from 4-methoxyphenethyl bromide and magnesium turnings. The crude oil isolated after work-up was distilled to give the title compound (b.p. 65° C., 0.3 mm.Hg), as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][CH2:8][Mg]Br)=[CH:5][CH:4]=1.CO[C:15]1[CH:23]=CC(CCBr)=C[CH:16]=1.[Mg]>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][CH2:8][CH2:23][CH:15]=[CH2:16])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CC[Mg]Br)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CCBr)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared as in Example 35a
CUSTOM
Type
CUSTOM
Details
The crude oil isolated after work-up
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.